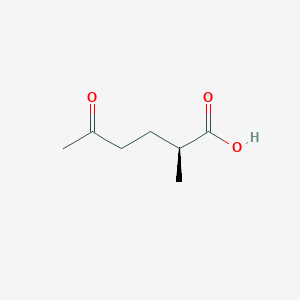

(2S)-2-methyl-5-oxohexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

54248-02-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2S)-2-methyl-5-oxohexanoic acid |

InChI |

InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

RJKCQJNOJDMYEM-YFKPBYRVSA-N |

SMILES |

CC(CCC(=O)C)C(=O)O |

Isomeric SMILES |

C[C@@H](CCC(=O)C)C(=O)O |

Canonical SMILES |

CC(CCC(=O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2S)-2-methyl-5-oxohexanoic acid. The document details the key analytical techniques and methodologies used to confirm the structure and stereochemistry of this chiral γ-keto acid. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented and analyzed. Furthermore, a representative synthetic protocol and a plausible metabolic pathway are outlined to provide a broader context for the study of this molecule.

Introduction

This compound is a chiral organic compound featuring a carboxylic acid, a ketone functional group, and a stereocenter at the C-2 position.[1] Its structure suggests potential roles as a metabolic intermediate or a building block in the synthesis of more complex molecules. The precise determination of its structure is crucial for understanding its chemical properties and potential biological activity. This guide outlines the key analytical steps for its structural elucidation.

Chemical Structure:

Molecular Formula: C₇H₁₂O₃[1][2]

Molecular Weight: 144.17 g/mol [2][3]

CAS Number: 54248-02-1[3]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | COOH |

| ~2.70 | q | 1H | H-2 |

| ~2.55 | t | 2H | H-4 |

| ~2.15 | s | 3H | H-6 |

| ~1.90 | m | 2H | H-3 |

| ~1.20 | d | 3H | 2-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208.5 | C-5 (C=O, ketone) |

| ~180.0 | C-1 (C=O, acid) |

| ~43.0 | C-4 |

| ~39.5 | C-2 |

| ~29.8 | C-6 |

| ~28.0 | C-3 |

| ~16.5 | 2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1705 | Strong | C=O stretch (carboxylic acid) |

| ~1410 | Medium | O-H bend (carboxylic acid) |

| ~1280 | Medium | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | Low | [M - CH₃]⁺ |

| 99 | Moderate | [M - COOH]⁺ |

| 86 | Strong | [CH₃COCH₂CH₂]⁺ |

| 71 | Moderate | [CH₂CH(CH₃)COOH]⁺ |

| 57 | Strong | [CH₃CO]⁺ |

| 43 | Very Strong | [CH₃CO]⁺ |

Experimental Protocols

General Synthesis of a γ-Keto Acid

A representative, non-chiral synthesis could proceed as follows:

-

Michael Addition: Reaction of a suitable enolate, such as that derived from methyl propionate, with methyl vinyl ketone in the presence of a base (e.g., sodium methoxide) to form a diester intermediate.

-

Hydrolysis and Decarboxylation: Saponification of the diester with aqueous base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding the racemic 2-methyl-5-oxohexanoic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: An enantioselective synthesis would require the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the C-2 position.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualization of a Plausible Metabolic Pathway

Due to the absence of specific literature on the metabolic fate of this compound, a hypothetical metabolic pathway is proposed based on the known metabolism of other keto acids. This pathway illustrates the potential entry of the molecule into central metabolic cycles.

Caption: Plausible metabolic fate of this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR, IR, and MS data provide unambiguous evidence for the connectivity and functional groups within the molecule. While a specific enantioselective synthesis and its definitive biological role require further investigation, the data and methodologies presented in this guide provide a solid foundation for future research and development involving this chiral γ-keto acid.

References

An In-depth Technical Guide on (2S)-2-methyl-5-oxohexanoic acid

CAS Number: 105765-88-8 (Note: While the requested CAS number is 105765-88-8, extensive database searches indicate that the correct and commonly referenced CAS number for (2S)-2-methyl-5-oxohexanoic acid is 54248-02-1 . This guide will proceed with information pertaining to CAS 54248-02-1.)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a chiral organic compound featuring both a carboxylic acid and a ketone functional group. Due to a notable lack of specific research on this particular molecule's biological activities, this document combines available physicochemical data with inferred biological context based on the known roles of structurally related keto acids. Experimental protocols provided are representative methodologies for the synthesis and analysis of such compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on computational data and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | CymitQuimica[2] |

| SMILES | C--INVALID-LINK--C(=O)O | CymitQuimica[2] |

| InChI | InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | PubChem[1] |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Smolecule |

| Hydrogen Bond Acceptor Count | 3 | Smolecule |

| Appearance | Colorless to pale yellow liquid or solid | Smolecule |

| Purity | Min. 95% (as commercially available) | CymitQuimica[3] |

Hypothetical Biological Context and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively documented in publicly available literature. However, as a keto acid, it can be contextualized within broader metabolic and signaling pathways.

Keto acids are key intermediates in the metabolism of amino acids, fatty acids, and carbohydrates. They can serve as energy substrates, particularly under conditions of fasting or ketogenic diets, where they are converted to acetyl-CoA and enter the Krebs cycle.

Below is a diagram illustrating a hypothetical role of a generic keto acid in cellular metabolism, which could be analogous to the potential metabolic fate of this compound.

Caption: Hypothetical metabolic pathway for a keto acid.

Experimental Protocols

Representative Synthesis of 5-Oxo-Hexanoic Acid Derivatives

This protocol is adapted from patent literature describing the synthesis of 5-oxo-hexanoic acid and its derivatives, which shares the core structural motif of the target compound.

Materials:

-

Acetone

-

Acrylic acid or an acrylate ester (e.g., methyl acrylate)

-

Basic catalyst (e.g., a primary amine like isopropylamine)

-

Mesityl oxide (as a reaction promoter)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent (if necessary)

-

Hydrochloric acid (for workup)

-

Sodium chloride (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a high-pressure reactor, combine acetone, the acrylic acid derivative, mesityl oxide (2-8% by weight of the reaction mixture), and a polymerization inhibitor.

-

Add the basic catalyst (0.01 to 0.2 mol per mol of the acrylic component).

-

Seal the reactor and heat the mixture to a temperature between 150°C and 250°C for 30 to 60 minutes.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a dilute HCl solution, followed by a saturated NaCl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography.

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of 5-oxo-hexanoic acid derivatives.

General Analytical Method: GC-MS Analysis of Keto Acids

This is a general protocol for the analysis of keto acids in a biological or chemical matrix.

Sample Preparation (Derivatization):

-

For aqueous samples, perform a liquid-liquid extraction with a solvent like ethyl acetate.

-

Dry the organic extract.

-

To the dried residue, add a derivatization agent to convert the carboxylic acid and ketone groups into more volatile and stable forms for GC analysis. A common method involves two steps:

-

Oximation: React the ketone group with an oximation reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form an oxime. This stabilizes the keto group.

-

Silylation: React the carboxylic acid group with a silylating agent (e.g., BSTFA with 1% TMCS) to form a trimethylsilyl ester.

-

-

The derivatized sample is then ready for injection into the GC-MS.

GC-MS Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for separating organic acids (e.g., a dimethylpolysiloxane-based column).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a high temperature (e.g., 300°C).

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

-

Scan Range: Typically from m/z 50 to 550.

The following diagram outlines the logical flow of the analytical process.

Caption: Workflow for the GC-MS analysis of keto acids.

Conclusion

This compound is a chiral keto acid with well-defined chemical and physical properties. While specific biological data for this compound is scarce, its structural features suggest potential involvement in cellular metabolism, analogous to other keto acids. The provided synthesis and analytical protocols are representative methods that can be adapted for the study of this and similar molecules. Further research is warranted to elucidate the specific biological roles and potential applications of this compound in drug development and other scientific fields.

References

(2S)-2-methyl-5-oxohexanoic Acid: An Examination of Its Biological Significance

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-methyl-5-oxohexanoic acid, a chiral carboxylic acid with the CAS number 54248-02-1, is an organic compound whose biological significance is not extensively documented in publicly available scientific literature. While its chemical structure suggests potential for distinct biological activity and roles as a metabolic intermediate, there is a notable absence of in-depth studies elucidating its specific functions, associated signaling pathways, or quantitative effects on biological systems. This technical guide aims to provide a comprehensive overview of the currently available information on this compound and to transparently address the existing knowledge gaps.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 54248-02-1 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | [1] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical identifiers and properties of the molecule.

Biological Context and Potential Significance

The structure of this compound, featuring both a carboxylic acid and a ketone functional group, along with a specific stereocenter at the second carbon, suggests that it could participate in various biological processes. The (2S) configuration implies that it may exhibit distinct biological activity compared to its (2R) enantiomer or the racemic mixture[1]. It has been postulated that compounds of this nature could serve as intermediates in metabolic pathways[1][3].

However, a thorough review of scientific literature and databases reveals a lack of specific studies investigating these potential roles. There are no published reports detailing its involvement in any signaling pathways, its efficacy as a bioactive compound, or its identification as a metabolite in any organism.

Experimental Protocols and Data

A critical component of a technical guide is the inclusion of detailed experimental methodologies and quantitative data. Due to the absence of published research on the biological significance of this compound, there are no established experimental protocols for its study in a biological context. Consequently, there is no quantitative data to present regarding its effects on cellular or physiological systems.

Logical Relationships and Potential Areas of Investigation

Given the current void in the understanding of this compound's biological role, a logical workflow for future investigation is proposed. The following diagram outlines a potential research path to elucidate its function.

Figure 1: Proposed Research Workflow. A logical progression for investigating the biological significance of this compound.

References

Unraveling the Metabolic Fate of (2S)-2-methyl-5-oxohexanoic Acid: A Theoretical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: (2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring both a methyl branch and a ketone group. While its presence and metabolic significance in biological systems are not extensively documented in publicly available literature, its structure suggests potential intersection with several core metabolic pathways. This technical guide synthesizes established biochemical principles to propose a hypothetical metabolic pathway for this compound. It is intended to serve as a foundational resource for researchers investigating the metabolism of novel branched-chain keto acids and for professionals in drug development exploring potential biotransformations of structurally related pharmaceutical compounds. This document outlines potential enzymatic reactions, degradation routes, and provides theoretical experimental frameworks for their investigation.

Introduction

This compound is a C7 carboxylic acid characterized by a methyl group at the alpha-position and a ketone at the 5-position. Its metabolic pathway has not been explicitly detailed in scientific literature. However, by examining the metabolism of structurally analogous compounds, such as branched-chain amino acids, keto acids, and methylated fatty acids, we can construct a plausible theoretical metabolic pathway. This guide will explore these potential routes, offering a framework for future experimental validation.

Hypothetical Metabolic Pathway

The metabolism of this compound is likely to proceed through pathways analogous to those for endogenous branched-chain keto acids and fatty acids. The key metabolic hubs for its degradation would likely involve mitochondrial matrix enzymes. Two primary routes are proposed: direct entry into a modified beta-oxidation pathway or initial reduction of the ketone group followed by oxidation.

Proposed Catabolic Pathway

A plausible catabolic pathway for this compound would involve a series of enzymatic reactions similar to those in fatty acid and branched-chain amino acid metabolism.

A potential sequence of reactions is as follows:

-

Activation: The pathway would likely initiate with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, (2S)-2-methyl-5-oxohexanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase.

-

Reduction of the Ketone: The ketone group at the 5-position could be reduced to a hydroxyl group by a ketoreductase, utilizing NADH or NADPH as a cofactor.

-

Dehydrogenation: The resulting hydroxyl group could then be oxidized to a double bond, a reaction catalyzed by an acyl-CoA dehydrogenase.

-

Hydration: The double bond would then be hydrated by an enoyl-CoA hydratase.

-

Oxidation: The newly formed hydroxyl group is subsequently oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase.

-

Thiolysis: Finally, the carbon chain is cleaved by a thiolase, releasing acetyl-CoA and a shorter acyl-CoA.

The presence of the alpha-methyl group would likely necessitate the involvement of specific enzymes that can handle branched-chain acyl-CoA esters, potentially involving a decarboxylation step similar to that seen in the catabolism of branched-chain amino acids. The branched-chain alpha-keto acid dehydrogenase complex could potentially play a role in the oxidative decarboxylation of this molecule.[1][2][3]

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data regarding the metabolic pathway of this compound. The following table is a template for organizing such data once it becomes available through experimental investigation.

| Parameter | Enzyme | Value | Units | Experimental Conditions | Reference |

| Km | Acyl-CoA Synthetase | Data not available | µM | Specify buffer, pH, temp. | N/A |

| kcat | Acyl-CoA Synthetase | Data not available | s-1 | Specify buffer, pH, temp. | N/A |

| Vmax | Ketoreductase | Data not available | µmol/min/mg | Specify buffer, pH, temp. | N/A |

| Metabolite Concentration | This compound | Data not available | µM | Specify tissue/cell type | N/A |

| Metabolic Flux | Pathway flux | Data not available | µmol/g/h | Specify conditions | N/A |

Theoretical Experimental Protocols

To elucidate the metabolic pathway of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Enzyme Assays

Objective: To identify and characterize enzymes capable of metabolizing this compound.

Methodology:

-

Substrate Synthesis: Synthesize isotopically labeled (e.g., 13C or 14C) this compound.

-

Enzyme Source: Prepare cell lysates or purified recombinant enzymes hypothesized to be involved (e.g., acyl-CoA synthetases, dehydrogenases from bovine liver mitochondria).

-

Reaction: Incubate the labeled substrate with the enzyme source in a suitable buffer containing necessary cofactors (ATP, CoA, NAD+, etc.).

-

Analysis: Monitor the reaction over time using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a scintillation counter to identify and quantify metabolites.

-

Kinetic Analysis: Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

Cell Culture and Animal Studies

Objective: To investigate the metabolism of this compound in a biological context.

Methodology:

-

Cell Culture: Administer labeled this compound to cultured cells (e.g., HepG2 hepatocytes).

-

Animal Models: Administer the labeled compound to laboratory animals (e.g., mice or rats) via oral gavage or intravenous injection.

-

Sample Collection: Collect cell media, cell lysates, urine, feces, and blood samples at various time points.

-

Metabolite Profiling: Analyze the collected samples using LC-MS/MS and NMR to identify and quantify the parent compound and its metabolites.

-

Pathway Elucidation: Based on the identified metabolites, deduce the metabolic pathway.

Potential Signaling Pathway Interactions

While no direct evidence exists, the metabolism of this compound could intersect with key signaling pathways. For instance, the production of acetyl-CoA from its degradation could influence cellular energy status and impact pathways regulated by AMP-activated protein kinase (AMPK). Furthermore, as a short-chain fatty acid-like molecule, it might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.

Conclusion

The metabolic fate of this compound remains to be experimentally determined. This technical guide provides a theoretically grounded starting point for researchers by proposing a plausible metabolic pathway based on established principles of biochemistry. The outlined experimental approaches offer a roadmap for the systematic investigation of this and other novel branched-chain keto acids. Elucidating such pathways is crucial for understanding the full spectrum of metabolic capabilities within an organism and holds significant implications for the fields of drug metabolism and toxicology. Future research in this area will be instrumental in filling the current knowledge gap.

References

The Enigmatic (2S)-2-methyl-5-oxohexanoic Acid: A Review of Publicly Available Data

An extensive review of scientific literature and chemical databases reveals a significant scarcity of specific information regarding the discovery, synthesis, and biological activity of (2S)-2-methyl-5-oxohexanoic acid. This document summarizes the limited available data and outlines general synthetic strategies that could potentially be applied to this chiral molecule. Due to the lack of detailed experimental results and biological studies, this guide serves as a foundational overview rather than an in-depth technical whitepaper.

Compound Identification

This compound is a chiral organic compound featuring a carboxylic acid and a ketone functional group. Its stereospecific nature, with a defined configuration at the second carbon, suggests that it may exhibit unique biological activities compared to its enantiomer or the racemic mixture.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 54248-02-1 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| InChI | InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |

| SMILES | C--INVALID-LINK--C(=O)O |

Discovery and Synthesis

Potential Synthetic Approaches

While a specific, validated protocol for the synthesis of this compound has not been identified, general methods for the stereoselective synthesis of chiral α-methyl carboxylic acids and keto acids could be adapted. These strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic routes to this compound.

Detailed Methodologies (Generalized):

-

Chiral Auxiliary Approach: A suitable achiral starting material could be coupled to a chiral auxiliary. Subsequent diastereoselective alkylation at the α-position, followed by removal of the auxiliary, would yield the desired enantiomerically enriched product.

-

Asymmetric Catalysis: An enantioselective catalytic reaction, such as an asymmetric hydrogenation or alkylation of a suitable prochiral substrate, could directly introduce the chiral center with the desired (S) configuration.

-

Enzymatic Resolution: A racemic mixture of 2-methyl-5-oxohexanoic acid could be synthesized, followed by enzymatic resolution where an enzyme selectively reacts with one enantiomer, allowing for the separation of the (2S) form.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. While some databases suggest that the racemic mixture may have roles in metabolic pathways, these are not substantiated by detailed studies, and no data exists for the specific (2S) enantiomer.[3]

Quantitative Data

No quantitative data from experimental studies, such as percentage yields from synthesis, purity assessments, or biological assay results (e.g., IC₅₀, Kᵢ values), could be found for this compound.

Conclusion

This compound remains a largely uncharacterized compound in the public domain. While its chemical structure is known, there is a significant lack of information regarding its discovery, a validated synthetic protocol, and any potential biological function. The information presented here is based on general chemical principles and data for structurally related compounds. Further research is required to elucidate the properties and potential applications of this specific chiral molecule. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research, including de novo synthesis and a full range of biological screening, to characterize its properties.

References

Enantiomeric Purity of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-methyl-5-oxohexanoic acid is a chiral building block with potential applications in the synthesis of complex molecular targets and active pharmaceutical ingredients. Control and accurate assessment of its enantiomeric purity are critical for its use in drug development, where single enantiomers often exhibit desired therapeutic effects while their counterparts may be inactive or even harmful. This technical guide provides an in-depth overview of the methods for the synthesis, chiral separation, and analysis of the enantiomeric purity of this compound. While specific literature on this exact molecule is scarce, this guide consolidates established methodologies for analogous chiral keto acids, offering a robust framework for researchers.

Introduction

Chirality plays a pivotal role in drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This compound possesses a stereocenter at the C2 position, making it a chiral molecule. Ensuring high enantiomeric purity of this compound is essential for synthesizing enantiomerically pure downstream products and for elucidating its specific biological functions. This guide details the current state-of-the-art techniques for achieving and verifying the enantiomeric excess of this compound.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically enriched this compound can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis methodologies for structurally similar γ-keto acids often involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral precursor of 2-methyl-5-oxohexanoic acid to direct a stereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

-

Asymmetric Catalysis: Metal-catalyzed or organocatalyzed asymmetric reactions, such as conjugate additions to α,β-unsaturated precursors, can establish the stereocenter at the C2 position with high enantioselectivity.

-

Biocatalysis: Enzymes, such as carbonyl reductases, can be employed for the asymmetric reduction of a prochiral precursor, leading to the formation of a chiral intermediate that can be converted to this compound.

Chiral Resolution

Chiral resolution separates the enantiomers of a racemic mixture of 2-methyl-5-oxohexanoic acid.

-

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers, having different physical properties, can be separated by crystallization, followed by the liberation of the individual enantiomers.

-

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic esters of carboxylic acids. One enantiomer is selectively hydrolyzed or esterified, allowing for the separation of the unreacted enantiomer from the product.

Analytical Methods for Determining Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is crucial. The most common and reliable methods for chiral carboxylic acids are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.

Table 1: Representative Chiral HPLC Conditions for the Analysis of Chiral Carboxylic Acids

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: These are general conditions and optimization is required for this compound.

Chiral Gas Chromatography (GC)

Chiral GC often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) prior to analysis.

Table 2: Representative Chiral GC Conditions for the Analysis of Chiral Carboxylic Acid Esters

| Parameter | Condition |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex CB) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp at 5 °C/min to 180 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Note: Derivatization to the methyl or ethyl ester is typically required. Conditions are illustrative and require optimization.

Experimental Protocols (General Methodologies)

Protocol for Chiral HPLC Analysis

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the 2-methyl-5-oxohexanoic acid sample in the mobile phase to a final concentration of 1 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.

-

Chromatographic Conditions:

-

Install a chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

-

Set the mobile phase composition (e.g., n-Hexane:Isopropanol:Trifluoroacetic acid 90:10:0.1).

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25 °C.

-

Set the UV detection wavelength to 210 nm.

-

-

Injection: Inject 10 µL of the sample solution.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Protocol for Chiral GC Analysis (after Derivatization)

-

Derivatization to Methyl Ester:

-

Dissolve 10 mg of the acid in 1 mL of methanol.

-

Add 2-3 drops of concentrated sulfuric acid.

-

Reflux the mixture for 2 hours.

-

After cooling, add 5 mL of water and extract with 3 x 5 mL of diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.

-

-

Sample Preparation for GC: Dilute the resulting methyl ester in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Chromatographic Conditions:

-

Install a chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm x 0.25 µm).

-

Set the injector temperature to 250 °C and the detector temperature to 250 °C.

-

Set the oven temperature program (e.g., 80 °C for 2 min, then ramp at 5 °C/min to 180 °C and hold for 10 min).

-

Use helium as the carrier gas with a constant flow rate.

-

-

Injection: Inject 1 µL of the sample solution with an appropriate split ratio.

-

Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

Visualizations

Logical Workflow for Enantiomeric Purity Assessment

Caption: Workflow for obtaining and assessing the enantiomeric purity.

Decision Pathway for Chiral Analysis Method Selection

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

The determination of the enantiomeric purity of this compound is a critical step in its application for research and drug development. While direct, published methods for this specific compound are limited, a robust analytical framework can be established by adapting well-documented procedures for similar chiral keto acids. Chiral HPLC and GC stand as the primary analytical techniques, offering reliable and reproducible results. The successful implementation of the synthetic and analytical strategies outlined in this guide will enable researchers to confidently produce and characterize enantiomerically pure this compound for their specific needs. Further research into the development of specific, validated analytical methods for this compound is warranted.

Theoretical Exploration of 2-Methyl-5-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-5-oxohexanoic acid is a keto acid that holds potential interest in the fields of metabolic research and drug development. Its structure, featuring both a carboxylic acid and a ketone functional group, suggests possible involvement in various biochemical pathways, particularly those related to fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of the theoretical studies of 2-methyl-5-oxohexanoic acid, summarizing its known properties, proposing a potential synthetic route, and postulating its metabolic fate based on established biochemical principles.

Physicochemical Properties

Quantitative data for 2-methyl-5-oxohexanoic acid is crucial for its application in experimental settings. The following table summarizes its key physicochemical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| IUPAC Name | 2-methyl-5-oxohexanoic acid | PubChem |

| CAS Number | 54248-02-1 | PubChem |

| Appearance | Colorless to pale yellow liquid or solid | Smolecule |

| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | PubChem |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of 2-methyl-5-oxohexanoic acid. The following tables present available spectroscopic data.

| Chemical Shift (ppm) | Assignment |

| ~180 | C1 (Carboxylic Acid) |

| ~208 | C5 (Ketone) |

| ~40 | C2 |

| ~30 | C4 |

| ~30 | C6 |

| ~20 | C3 |

| ~18 | C7 (Methyl) |

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~2.6 | Quartet | 1H | H-2 |

| ~2.5 | Triplet | 2H | H-4 |

| ~2.2 | Singlet | 3H | H-6 |

| ~1.9 | Multiplet | 2H | H-3 |

| ~1.2 | Doublet | 3H | H-7 |

Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 | O-H stretch (Carboxylic Acid) |

| ~1710 | C=O stretch (Ketone) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~2950 | C-H stretch (Aliphatic) |

Mass Spectrometry (MS) Data [1]

| m/z | Interpretation |

| 144 | Molecular Ion [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 99 | [M - COOH]⁺ |

| 86 | McLafferty rearrangement product |

| 71 | |

| 58 | |

| 43 | [CH₃CO]⁺ (Base Peak) |

Proposed Synthesis Protocol

Proposed Synthesis Workflow:

Detailed Methodology (Proposed):

-

Michael Addition: Diethyl methylmalonate is reacted with methyl vinyl ketone in the presence of a catalytic amount of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is stirred at room temperature to facilitate the conjugate addition.

-

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis and decarboxylation by refluxing with a strong acid, such as hydrochloric acid. This step removes the ester groups and one of the carboxylic acid groups to yield the final product, 2-methyl-5-oxohexanoic acid.

-

Purification: The product can be purified by extraction and subsequent distillation or chromatography.

Putative Metabolic Pathway

While the precise metabolic fate of 2-methyl-5-oxohexanoic acid has not been elucidated, a putative pathway can be proposed based on the known metabolism of branched-chain amino acids and keto acids. It is likely metabolized via pathways that handle endogenous branched-chain keto acids derived from amino acids like leucine.

Proposed Metabolic Pathway:

Pathway Description:

-

Activation: It is hypothesized that 2-methyl-5-oxohexanoic acid is first activated to its corresponding CoA ester.

-

Metabolism: The acyl-CoA derivative could then undergo a series of reactions analogous to the catabolism of branched-chain keto acids. This may involve oxidative decarboxylation and further degradation.

-

Entry into Central Metabolism: The resulting intermediates, such as acetyl-CoA and other acyl-CoA derivatives, could then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized as precursors for fatty acid synthesis or ketogenesis.

Disclaimer: The proposed synthesis protocol and metabolic pathway are theoretical and require experimental validation. They are provided as a guide for future research directions.

Potential Biological Activities and Research Directions

Given its structural similarity to intermediates in fatty acid and amino acid metabolism, 2-methyl-5-oxohexanoic acid may exhibit biological activities such as:

-

Modulation of Fatty Acid Metabolism: It could potentially inhibit or act as a substrate for enzymes involved in fatty acid oxidation or synthesis.

-

Interaction with Nuclear Receptors: Similar to other fatty acid-like molecules, it may act as a ligand for nuclear receptors such as PPARs, which are key regulators of lipid metabolism.

-

Neurological Effects: Short-chain fatty acids and keto acids are known to cross the blood-brain barrier and may have effects on neuronal function.

Future research should focus on the experimental validation of the proposed synthesis and the elucidation of its precise metabolic pathway and biological activities. Investigating its effects on key metabolic enzymes and cellular signaling pathways will be crucial to understanding its potential as a therapeutic agent or a research tool.

References

Solubility Profile of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

(2S)-2-methyl-5-oxohexanoic acid possesses both a polar carboxylic acid group and a polar ketone group, which suggests it will exhibit good solubility in polar solvents. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the ketone group can act as a hydrogen bond acceptor. The seven-carbon backbone introduces a degree of nonpolar character, which may influence its solubility in less polar organic solvents.

Based on general principles of "like dissolves like," the predicted solubility of this compound in various classes of solvents is summarized in the table below. This table is intended as a qualitative guide for solvent selection in experimental work.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and ketone groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | Can interact via dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The nonpolar nature of these solvents is incompatible with the polar functional groups of the analyte. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Similar to water | The compound is not expected to be protonated further in acidic solution. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of an organic acid like this compound.

Gravimetric Method (Shake-Flask)

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container. This step is crucial to remove any undissolved solid particles.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the container with the dried residue.

-

Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore and can be used for rapid screening.

Materials:

-

This compound

-

Selected solvents

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Withdraw a small aliquot of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

Table 2: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Water | 25 | Gravimetric | |||

| Methanol | 25 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | |||

| Acetone | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric | |||

| 5% NaOH | 25 | Visual | Soluble | - | Effervescence observed |

| 5% NaHCO₃ | 25 | Visual | Soluble | - | |

| 5% HCl | 25 | Visual |

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized to provide a clear overview of the process.

Methodological & Application

Synthesis of (2S)-2-methyl-5-oxohexanoic Acid: A Detailed Guide for Researchers

Application Notes

(2S)-2-methyl-5-oxohexanoic acid is a chiral carboxylic acid with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereodefined methyl group and the presence of a ketone functionality make it a valuable building block for creating intricate molecular architectures. This document provides a comprehensive protocol for the asymmetric synthesis of this compound, employing a reliable chiral auxiliary-based method to ensure high enantiomeric purity. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

The synthetic strategy hinges on the diastereoselective alkylation of a chiral Evans oxazolidinone auxiliary. This well-established method allows for the precise installation of the methyl group at the C-2 position with the desired (S)-configuration. The subsequent steps involve the unmasking of a protected ketone and the final cleavage of the chiral auxiliary to yield the target acid. This protocol is designed to be robust and scalable, providing a clear pathway for obtaining the desired product in high yield and optical purity.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the diagram below. The key transformation is the diastereoselective alkylation of an N-propionyl Evans oxazolidinone with a protected 4-halobutan-2-one derivative.

Caption: Synthetic route to this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried by passing it through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light or by staining with potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Diastereoselective Alkylation

This step involves the formation of a sodium enolate from the N-propionyl Evans oxazolidinone, followed by alkylation with 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

Protocol:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the alkylated product.

| Compound | Starting Material | Product Yield | Diastereomeric Ratio (dr) |

| Alkylated Intermediate | N-Propionyl Evans Oxazolidinone | 85-95% | >98:2 |

Step 2: Ketal Deprotection

The ketal protecting group is removed under acidic conditions to reveal the ketone functionality.

Protocol:

-

Dissolve the alkylated intermediate (1.0 eq) in a mixture of THF and 1 M aqueous HCl (2:1 v/v).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude deprotected intermediate is typically used in the next step without further purification.

| Compound | Starting Material | Product Yield |

| Deprotected Intermediate | Alkylated Intermediate | 90-98% (crude) |

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the hydrolytic cleavage of the oxazolidinone auxiliary to yield the target carboxylic acid.

Protocol:

-

Dissolve the deprotected intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v) and cool to 0 °C.

-

Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

-

Acidify the mixture to pH 2-3 with 1 M aqueous HCl.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

| Compound | Starting Material | Product Yield | Enantiomeric Excess (ee) |

| This compound | Deprotected Intermediate | 80-90% | >98% |

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Application Notes and Protocols for Chiral Resolution of 2-Methyl-5-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For carboxylic acids, lipases are commonly employed to catalyze the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.

Principle

In a racemic mixture of 2-methyl-5-oxohexanoic acid, a lipase will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other (S-enantiomer). This results in a mixture of the unreacted acid (enriched in the S-enantiomer) and the newly formed ester (enriched in the R-enantiomer). These two products can then be separated based on their different chemical properties.

Data Presentation: Representative Data for Analogous 2-Methylalkanoic Acids

The following table summarizes representative data from the enzymatic resolution of 2-methylalkanoic acids using Candida rugosa lipase, demonstrating the potential efficacy of this method.[1]

| Racemic Substrate | Alcohol | Enantiomeric Excess (ee) of Unreacted Acid | Enantiomeric Ratio (E) | Reference |

| 2-Methyloctanoic Acid | 1-Octanol | 99.6% (R) | >100 | [1] |

| 2-Methyldecanoic Acid | 1-Decanol | 95% (R) | 40 | [1] |

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification

This protocol is adapted from the successful resolution of 2-methylalkanoic acids.[1]

Materials:

-

Racemic 2-methyl-5-oxohexanoic acid

-

Candida rugosa lipase (immobilized or free)

-

An appropriate long-chain alcohol (e.g., 1-octanol)

-

Organic solvent (e.g., hexane)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Hydrated salt for water activity control (optional)

-

Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, temperature controller)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-methyl-5-oxohexanoic acid (1 equivalent) and the chosen alcohol (e.g., 1-octanol, 1.5 equivalents) in hexane.

-

Enzyme Addition: Add Candida rugosa lipase (typically 10-50% by weight of the acid).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.

-

Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separation:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the unreacted carboxylic acid with a basic aqueous solution (e.g., 1M sodium bicarbonate).

-

The organic layer will contain the ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Acidify the aqueous layer containing the carboxylate salt with 1M HCl to pH 2-3 and extract the carboxylic acid with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the unreacted 2-methyl-5-oxohexanoic acid enriched in one enantiomer.

-

-

Purification: The enriched ester and acid can be further purified by silica gel column chromatography if necessary.

-

Analysis: Determine the enantiomeric excess of the resolved acid and ester using chiral HPLC or GC.

Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Crystallization

This classical resolution method involves the reaction of a racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Principle

When racemic 2-methyl-5-oxohexanoic acid ((R/S)-acid) is treated with an enantiomerically pure chiral amine, such as (1R,2S)-(-)-ephedrine or (R)-(+)-1-phenylethylamine, two diastereomeric salts are formed: ((R)-acid · (R)-base) and ((S)-acid · (R)-base). These diastereomers have different solubilities in a given solvent, allowing one to crystallize preferentially out of solution.

Data Presentation: Representative Data for Analogous Carboxylic Acids

The following table provides examples of successful resolutions of carboxylic acids using chiral amines.

| Racemic Acid | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Reference |

| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | (R)-Mandelate salt | [2] |

| (±)-α-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol | (S)-Amine-(R,R)-tartrate | [3] |

Experimental Protocol: Resolution with (1R,2S)-(-)-Ephedrine

This protocol is a general procedure adapted from the resolution of mandelic acid.[2]

Materials:

-

Racemic 2-methyl-5-oxohexanoic acid

-

(1R,2S)-(-)-Ephedrine

-

A suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel)

-

Heating mantle

-

Ice bath

Procedure:

-

Salt Formation: In an Erlenmeyer flask, dissolve racemic 2-methyl-5-oxohexanoic acid (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in the same solvent and add it to the acid solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal may induce crystallization. Further cooling in an ice bath can increase the yield.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in the less soluble diastereomer.

-

Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent.

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH ~1-2) to protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Extract the free enantiomerically enriched 2-methyl-5-oxohexanoic acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

-

Recovery of Resolving Agent: The aqueous layer containing the chiral amine hydrochloride can be basified with a strong base (e.g., NaOH) to recover the resolving agent by extraction with an organic solvent.

-

Analysis: Determine the enantiomeric excess of the resolved acid by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer if available.

Workflow Diagram

Caption: Workflow for Diastereomeric Salt Crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle

The racemic mixture of 2-methyl-5-oxohexanoic acid (or a suitable derivative) is injected into an HPLC system equipped with a chiral column. The enantiomers form transient diastereomeric complexes with the chiral stationary phase. The different stabilities of these complexes result in different retention times, allowing for their separation.

Data Presentation: Representative Data for Analogous Carboxylic Acids

The following table shows examples of chiral HPLC separations for related carboxylic acids on polysaccharide-based columns.

| Analyte | Chiral Stationary Phase | Mobile Phase | Mode | Reference |

| 2-Aryloxycarboxylic acids | Chiralcel OD-H | n-Hexane/2-Propanol/TFA | Normal Phase | [4] |

| 2-Aryloxycarboxylic acids | Chiralpak AD | n-Hexane/2-Propanol/TFA | Normal Phase | [4] |

Experimental Protocol: Analytical Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for 2-methyl-5-oxohexanoic acid.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak IA, IB, IC, or IG; or Chiralcel OD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)

-

Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

-

Sample of racemic 2-methyl-5-oxohexanoic acid

Procedure:

-

Sample Preparation: Dissolve a small amount of racemic 2-methyl-5-oxohexanoic acid in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak IA or Chiralcel OD-H, which have broad applicability.

-

Method Development (Screening):

-

Normal Phase:

-

Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

-

Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

-

Reversed Phase:

-

Mobile Phase A: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid

-

Mobile Phase B: Methanol/Water (50:50, v/v) + 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

-

-

Optimization: If partial separation is observed, optimize the resolution by:

-

Adjusting the ratio of the strong solvent (alcohol) to the weak solvent (hexane) in normal phase, or the organic modifier to water in reversed phase.

-

Changing the alcohol modifier (e.g., from isopropanol to ethanol).

-

Varying the concentration or type of the acidic/basic additive.

-

Lowering the flow rate to increase efficiency.

-

Adjusting the column temperature.

-

-

Preparative Separation (if required): Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the purified enantiomers.

Logical Relationship Diagram

Caption: Logical workflow for Chiral HPLC method development.

Conclusion

The chiral resolution of 2-methyl-5-oxohexanoic acid can be approached through several well-established methodologies. Enzymatic kinetic resolution offers a green and highly selective option. Diastereomeric salt crystallization is a classical and scalable method suitable for larger quantities. Chiral HPLC provides a powerful tool for both analytical determination of enantiomeric purity and for preparative-scale separation. The protocols and data presented in these application notes, based on successful resolutions of analogous compounds, serve as a comprehensive guide for researchers to develop a robust and efficient method for obtaining the enantiomers of 2-methyl-5-oxohexanoic acid. It is recommended to perform initial small-scale screening experiments to determine the most suitable method and optimal conditions for this specific molecule.

References

Application Notes and Protocols for the Purification of (2S)-2-methyl-5-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (2S)-2-methyl-5-oxohexanoic acid, a chiral carboxylic acid that may serve as a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are essential for obtaining the desired enantiomer with high purity, a critical aspect in drug development to ensure therapeutic efficacy and safety.

Introduction

This compound is an organic compound featuring both a carboxylic acid and a ketone functional group, with a stereocenter at the second carbon position. The presence of this chiral center necessitates the use of specific purification techniques to isolate the desired (S)-enantiomer from a racemic mixture or from impurities generated during synthesis. The purification strategies detailed below are based on established chemical principles and are widely applicable to the separation of chiral carboxylic acids. These methods include a fundamental acid-base extraction for initial purification, followed by more specialized techniques for chiral resolution, namely diastereomeric salt crystallization and preparative chiral high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected quantitative outcomes for the different purification techniques described in this document. The data is representative of typical results achievable for the purification of chiral carboxylic acids and may serve as a benchmark for the purification of this compound.

| Purification Technique | Typical Recovery/Yield (%) | Purity (%) | Enantiomeric Excess (ee) (%) | Throughput |

| Acid-Base Extraction | > 95% | > 95% (achiral) | 0% (no resolution) | High |

| Diastereomeric Salt Crystallization | 30 - 45% (per cycle) | > 98% | > 95% | Medium |

| Preparative Chiral HPLC | > 90% | > 99% | > 99% | Low to Medium |

Experimental Protocols

Acid-Base Extraction for Initial Purification

This protocol describes the initial purification of this compound from a reaction mixture containing neutral or basic impurities. This technique leverages the acidic nature of the carboxylic acid group to selectively extract it into an aqueous basic solution.

Materials:

-

Crude 2-methyl-5-oxohexanoic acid mixture

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

pH paper or pH meter

-

Rotary evaporator

Protocol:

-

Dissolution: Dissolve the crude mixture containing 2-methyl-5-oxohexanoic acid in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

-

Extraction with Base: Add 1 M NaOH solution to the separatory funnel, stopper it, and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The carboxylate salt of 2-methyl-5-oxohexanoic acid will be in the aqueous layer.

-

Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the acid. Combine the aqueous extracts.

-

Washing (Optional): The organic layer, now containing neutral and basic impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover these components if desired.

-

Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl while stirring until the pH is acidic (pH ~2), as confirmed by pH paper. The protonated 2-methyl-5-oxohexanoic acid will precipitate out if it is a solid or form an oily layer if it is a liquid.

-

Back-Extraction: Extract the acidified aqueous solution with fresh diethyl ether. The purified 2-methyl-5-oxohexanoic acid will now be in the organic layer. Repeat the extraction to maximize recovery.

-

Final Washing and Drying: Combine the organic extracts and wash with brine to remove excess water. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified, racemic 2-methyl-5-oxohexanoic acid.

Chiral Resolution by Diastereomeric Salt Crystallization

This protocol describes the separation of the (S)-enantiomer of 2-methyl-5-oxohexanoic acid from the (R)-enantiomer by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1][2]

Materials:

-

Racemic 2-methyl-5-oxohexanoic acid

-

(R)-(+)-1-phenylethylamine (or another suitable chiral amine)

-

Methanol (or other suitable solvent like ethanol or acetone)

-

1 M Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Filtration apparatus (Büchner funnel)

-

Crystallization dish

Protocol:

-

Salt Formation: Dissolve the racemic 2-methyl-5-oxohexanoic acid in a minimal amount of a suitable solvent (e.g., methanol) in a flask. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same solvent.

-

Mixing and Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will form. Allow the solution to stand at room temperature, and then cool it in an ice bath to induce crystallization. The less soluble diastereomeric salt, for instance, the ((S)-acid)-((R)-amine) salt, will preferentially crystallize.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate will be enriched in the more soluble diastereomer.

-

Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same solvent.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in water and add 1 M HCl to acidify the solution (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Extraction: Extract the mixture with diethyl ether. The desired this compound will be in the organic layer, while the amine hydrochloride will remain in the aqueous layer.

-

Isolation: Wash the organic layer with brine, dry it over anhydrous MgSO₄, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound using preparative chiral HPLC. This technique is highly effective for achieving very high enantiomeric purity. The selection of the chiral stationary phase (CSP) and mobile phase is crucial and may require some method development. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.

Materials:

-

Enantiomerically enriched or racemic 2-methyl-5-oxohexanoic acid

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol (isopropanol)

-

Trifluoroacetic acid (TFA)

-

Preparative chiral HPLC system with a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD)

Protocol:

-

Sample Preparation: Dissolve the 2-methyl-5-oxohexanoic acid sample in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

System Setup:

-

Column: Install a preparative chiral column suitable for carboxylic acids.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separation of acids is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of a strong acid additive like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.[3]

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

-

Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm for the carboxylic acid chromophore).

-

-

Injection and Elution: Inject the sample onto the column. The two enantiomers will separate and elute at different retention times.

-

Fraction Collection: Collect the fractions corresponding to the elution of the desired (S)-enantiomer.

-

Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm the enantiomeric purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Workflow for the initial purification of 2-methyl-5-oxohexanoic acid using acid-base extraction.

Caption: Workflow for the chiral resolution of 2-methyl-5-oxohexanoic acid via diastereomeric salt crystallization.

Caption: Workflow for the purification of this compound using preparative chiral HPLC.

References

Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-methyl-5-oxohexanoic acid is a chiral keto-carboxylic acid that may serve as a significant biomarker or an intermediate in various metabolic pathways. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological roles, diagnosing metabolic disorders, and in pharmacokinetic studies during drug development. The presence of both a carboxylic acid and a ketone functional group, along with a chiral center, presents unique analytical challenges, including low volatility, thermal instability, and the need for stereospecific separation.

This document provides detailed analytical methods for the quantification of this compound, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods often necessitate derivatization to enhance the analyte's chromatographic and mass spectrometric properties.

Analytical Approaches

The quantification of this compound typically involves chromatographic separation coupled with mass spectrometric detection. The choice between LC-MS/MS and GC-MS often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying keto acids in complex biological fluids.[1][2] Derivatization of the keto group is commonly employed to improve ionization efficiency and chromatographic retention. Chiral High-Performance Liquid Chromatography (HPLC) can be utilized for the specific quantification of the (2S)-enantiomer.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution. However, due to the low volatility and thermal instability of keto acids, derivatization is mandatory.[4] This typically involves a two-step process: oximation of the ketone and silylation or esterification of the carboxylic acid.[5][6] Chiral GC columns are available for the separation of enantiomers.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of keto acids using LC-MS/MS, which can be expected to be similar for the analysis of this compound.

| Parameter | LC-MS/MS Method 1 (PFBHA Derivatization)[1][2] | LC-MS/MS Method 2 (Branched-Chain Keto Acids)[8] |

| Limit of Detection (LOD) | 0.01–0.25 µM | 5 nM |

| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD | 15 nM |

| Linearity (r²) | > 0.997 | Not explicitly stated |

| Concentration Range | Up to 300 µM | 7.8 to 32,000 nM |

| Recovery | 96–109% | Not explicitly stated |

| Reproducibility (CV) | 1.1–4.7% | Not explicitly stated |

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS with PFBHA Derivatization